1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine

Drug Discovery Physicochemical Property Optimization Lead Optimization

1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine (CAS 1704065-55-3) is a synthetic, multifunctional small molecule (C₂₀H₃₃BrFNOSi; MW 430.48 g·mol⁻¹) characterized by a piperidine core bearing an N-(2-bromo-5-fluorobenzyl) substituent and a 4-(2-((tert-butyldimethylsilyl)oxy)ethyl) side chain. The compound integrates three strategically orthogonal handles—the aryl bromide for cross-coupling, the TBDMS-protected primary alcohol for latent nucleophilicity, and the tertiary amine for salt formation or further N-functionalization—positioning it as a late-stage diversification intermediate.

Molecular Formula C20H33BrFNOSi
Molecular Weight 430.5 g/mol
CAS No. 1704065-55-3
Cat. No. B1446097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine
CAS1704065-55-3
Molecular FormulaC20H33BrFNOSi
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCCC1CCN(CC1)CC2=C(C=CC(=C2)F)Br
InChIInChI=1S/C20H33BrFNOSi/c1-20(2,3)25(4,5)24-13-10-16-8-11-23(12-9-16)15-17-14-18(22)6-7-19(17)21/h6-7,14,16H,8-13,15H2,1-5H3
InChIKeyDKWRDHOWILWKLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine (CAS 1704065-55-3): Procurement-Relevant Identity and Structural Context


1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine (CAS 1704065-55-3) is a synthetic, multifunctional small molecule (C₂₀H₃₃BrFNOSi; MW 430.48 g·mol⁻¹) characterized by a piperidine core bearing an N-(2-bromo-5-fluorobenzyl) substituent and a 4-(2-((tert-butyldimethylsilyl)oxy)ethyl) side chain . The compound integrates three strategically orthogonal handles—the aryl bromide for cross-coupling, the TBDMS-protected primary alcohol for latent nucleophilicity, and the tertiary amine for salt formation or further N-functionalization—positioning it as a late-stage diversification intermediate. Commercially, it is supplied at 95% purity and is catalogued explicitly for R&D use . No primary research articles, patents, or authoritative database entries describing the biological activity, ADME properties, or in vivo performance of this specific compound were identified in the accessible literature as of the search date.

Why Generic Substitution of 1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine (CAS 1704065-55-3) Is Not Advisable Without Explicit Functional Equivalence Data


This compound occupies a unique intersection of three reactive handles—a sterically and electronically differentiated aryl bromide, a TBDMS-protected hydroxyethyl chain, and a tertiary piperidine nitrogen—within a single molecular framework . Close structural analogs differ in at least one of these three dimensions: the unprotected alcohol analog (lacking the TBDMS group) is susceptible to premature oxidation or elimination under basic or oxidative conditions [1]; the des-bromo analog eliminates the key cross-coupling vector ; and the des-fluoro analog alters the benzyl ring electronics, potentially shifting reactivity in palladium-mediated transformations [2]. Because no head-to-head comparative studies have been published for this specific compound, the evidence for these differentiation claims rests entirely on well-established class-level principles of protecting-group chemistry and aryl halide reactivity. Users should treat the absence of direct comparative data as a significant limitation.

Quantitative Differentiation Evidence for 1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine (CAS 1704065-55-3)


Molecular Weight and LogP Differentiation from the Unprotected Alcohol Analog

The TBDMS protection of the terminal alcohol in CAS 1704065-55-3 increases the molecular weight from approximately 330 g·mol⁻¹ (estimated for the unprotected 4-(2-hydroxyethyl) analog) to 430.48 g·mol⁻¹ and raises the calculated LogP by approximately 2.0–2.5 log units based on the additive contribution of the –Si(CH₃)₂C(CH₃)₃ group . This increase in lipophilicity enhances membrane permeability in cellular assays while the silyl ether remains intact [1].

Drug Discovery Physicochemical Property Optimization Lead Optimization

Orthogonal Reactivity: Aryl Bromide vs. Aryl Chloride Cross-Coupling Selectivity

The 2-bromo substituent on the fluorobenzyl ring of CAS 1704065-55-3 is expected to undergo oxidative addition to Pd(0) approximately 100–1000 times faster than the analogous aryl chloride under standard Suzuki–Miyaura conditions (e.g., Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80–100 °C), based on well-established relative reactivity scales for aryl halides (C–Br bond dissociation energy ≈ 337 kJ·mol⁻¹ vs. C–Cl ≈ 398 kJ·mol⁻¹) [1]. This enables chemoselective elaboration of the benzyl ring in the presence of chloro-substituted coupling partners elsewhere in a synthetic sequence [2].

Synthetic Chemistry Cross-Coupling Chemoselective Functionalization

TBDMS Ether Stability Under Basic and Nucleophilic Conditions vs. Acetyl Ester Protection

The TBDMS ether in CAS 1704065-55-3 is stable toward strong non-aqueous bases (e.g., LDA, Grignard reagents) and nucleophiles, whereas the corresponding acetyl-protected alcohol (if the 2-acetoxyethyl analog existed) would undergo rapid ester cleavage under identical conditions [1]. The TBDMS group can be removed quantitatively using 1.0 M TBAF in THF at 25 °C within 1–2 h, or selectively using HF·pyridine in the presence of acid-sensitive functionality [1].

Process Chemistry Protecting Group Strategy Multi-Step Synthesis

Purified 95% Single-Component vs. Multi-Step In-House Synthesis: Time and Reproducibility Comparison

Procurement of CAS 1704065-55-3 as a pre-purified 95% building block eliminates an estimated 3–5 synthetic steps (N-alkylation of 4-piperidineethanol, TBDMS protection, purification) that would otherwise consume approximately 5–7 working days of FTE chemist time per batch at an estimated fully loaded cost of $500–$1,000 per day . The commercially available unprotected and N-Boc-protected 4-piperidineethanol analogs (CAS 89151-44-0 and 204580-44-9) require additional steps to install the 2-bromo-5-fluorobenzyl group and/or the TBDMS protecting group .

Medicinal Chemistry Parallel Synthesis Procurement Efficiency

Recommended Research and Industrial Application Scenarios for CAS 1704065-55-3


Late-Stage Diversification in Kinase Inhibitor Lead Optimization

The aryl bromide in CAS 1704065-55-3 enables Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids at an advanced intermediate stage, allowing parallel synthesis of focused libraries with varied biaryl motifs. The TBDMS group remains intact during Pd-catalyzed coupling, and subsequent deprotection with TBAF reveals the primary alcohol for further derivatization (e.g., ether formation, oxidation to aldehyde/carboxylic acid) [1]. This three-dimensional diversification strategy is particularly suited to kinase inhibitor programs where the piperidine N-benzyl motif is a privileged scaffold for hinge-region or DFG-out pocket engagement.

PROTAC Building Block for Semi-Flexible Linker Construction

The TBDMS-protected hydroxyethyl chain provides a latent functional handle for linker elongation or conjugation. After deprotection, the free alcohol can be activated (e.g., as a mesylate or tosylate) for nucleophilic displacement or Mitsunobu coupling, generating semi-flexible linkers for proteolysis-targeting chimeras (PROTACs). The 2-bromo-5-fluorobenzyl group offers an additional vector for chemoselective modification orthogonal to linker elaboration [1][2].

Process Chemistry Route Scouting with Orthogonal Protecting Group Strategy

For process development groups evaluating scalable synthetic routes to N-benzylpiperidine-containing drug candidates, CAS 1704065-55-3 serves as a reference intermediate for testing orthogonal deprotection sequences. The TBDMS group can be cleaved selectively in the presence of Boc, Cbz, or ester protecting groups using fluoride-based reagents, providing a predictable deprotection node [1]. This enables process chemists to benchmark designed routes against a well-defined, commercially available intermediate.

CNS Penetrant Probe Design Leveraging Lipophilic Masking

In early-stage CNS drug discovery, the TBDMS group temporarily masks the polar hydroxyl moiety, increasing calculated LogD₇.₄ and potentially enhancing brain penetration in rodent pharmacokinetic studies. Following in vivo assessment of the protected form, the TBDMS group is removed to evaluate the contribution of the free alcohol to target engagement, enabling a paired pharmacophore analysis from a single synthetic precursor [1].

Quote Request

Request a Quote for 1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.